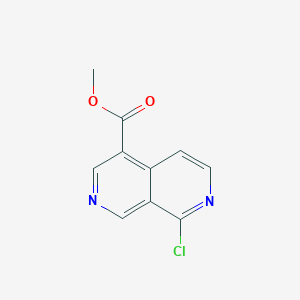

Methyl 8-chloro-2,7-naphthyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

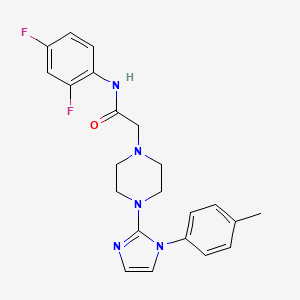

“Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is a chemical compound with the CAS Number: 1823957-71-6 . It has a molecular weight of 222.63 . The IUPAC name for this compound is methyl 8-chloro-2,7-naphthyridine-4-carboxylate .

Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, which are structurally similar to the compound , have been extensively studied . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

The InChI code for “Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is 1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 8-chloro-2,7-naphthyridine-4-carboxylate” is a powder at room temperature . The storage temperature and shipping temperature are normal .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of various naphthyridine derivatives, including Methyl 8-chloro-2,7-naphthyridine-4-carboxylate, has been extensively studied. For instance, a research work detailed an efficient method for synthesizing anticancer drug intermediates related to naphthyridine carboxylates. This synthesis involved a two-step process, including substitution and hydrolysis, optimizing the synthesis method and confirming the structure through spectroscopic methods (Zhang et al., 2019). Similarly, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved complex synthetic routes indicating the versatility and reactivity of such compounds (Kiely, 1991).

Antibacterial Activity

Naphthyridine derivatives, including those structurally related to Methyl 8-chloro-2,7-naphthyridine-4-carboxylate, have been explored for their potential antibacterial properties. A study synthesized and evaluated 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids for in vitro and in vivo antibacterial activities. The research highlighted structure-activity relationships crucial for developing improved therapeutic agents (Bouzard et al., 1992).

Neuroprotective and Enzyme Inhibitory Properties

Research into the neuroprotective and enzyme inhibitory properties of 1,8-naphthyridine derivatives has shown promising results. Compounds related to Methyl 8-chloro-2,7-naphthyridine-4-carboxylate demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), presenting an interesting profile for potential treatments in neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).

Catalytic and Electrochemical Applications

Naphthyridine compounds have found use in catalytic and electrochemical applications, showcasing their versatility beyond pharmaceuticals. A study on ruthenium (II) complexes with naphthyridine-based ligands revealed their potential in water oxidation, a critical reaction for sustainable energy applications. The research demonstrated how structural modifications could influence electronic absorption and redox properties, highlighting the compound's adaptability in catalytic contexts (Zong & Thummel, 2005).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 8-chloro-2,7-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)8-5-12-4-7-6(8)2-3-13-9(7)11/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGBWEIQUMZRMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CN=C(C2=CN=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-chloro-2,7-naphthyridine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2587578.png)

![1-(2,3-Dimethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2587583.png)

![[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B2587589.png)

![Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate](/img/structure/B2587590.png)

![1-[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2587593.png)

![N-(benzo[b]thiophen-5-yl)thiophene-2-carboxamide](/img/structure/B2587594.png)

![Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2587601.png)